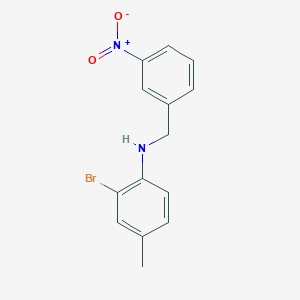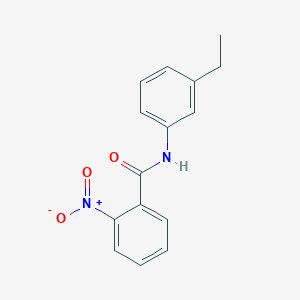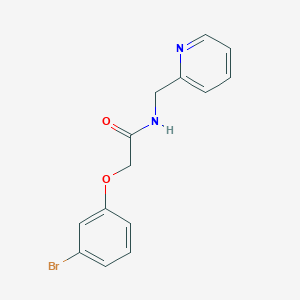
(2-bromo-4-methylphenyl)(3-nitrobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-4-methylphenyl)(3-nitrobenzyl)amine, also known as BNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNA is a versatile compound that can be used in the synthesis of other compounds, as well as in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine is not fully understood, but it is believed to act as an inhibitor of various enzymes. (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
(2-bromo-4-methylphenyl)(3-nitrobenzyl)amine has been shown to have various physiological effects, including anticholinesterase activity, anti-inflammatory activity, and analgesic activity. (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is believed to play a role in the development of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine in lab experiments is its versatility. (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine can be used in the synthesis of various compounds, as well as in scientific research to study its mechanism of action and physiological effects. However, one of the limitations of using (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine is its toxicity. (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine has been shown to be toxic to various cell lines, and caution should be exercised when handling the compound.
Orientations Futures
There are several future directions for the use of (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine as a building block. These compounds could have potential applications in medicinal chemistry. Another potential direction is the study of the mechanism of action of (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine in more detail, which could lead to a better understanding of its physiological effects. Finally, the development of more efficient and less toxic synthesis methods for (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine involves the reaction of 2-bromo-4-methylphenylamine and 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine as a white solid with a yield of around 70%.
Applications De Recherche Scientifique
(2-bromo-4-methylphenyl)(3-nitrobenzyl)amine has been used extensively in scientific research for its potential applications in various fields. One of the most significant applications of (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine is in the synthesis of other compounds. (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine can be used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-5-6-14(13(15)7-10)16-9-11-3-2-4-12(8-11)17(18)19/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBWYMBEYJSVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)

![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)







